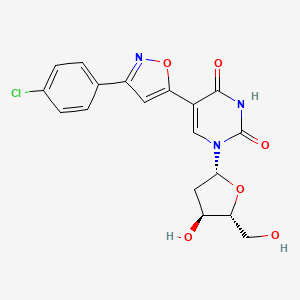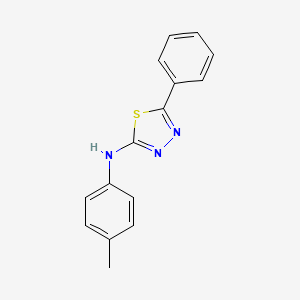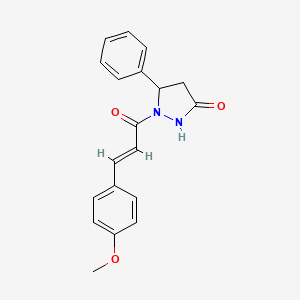![molecular formula C12H8N2O2 B12908145 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-66-1](/img/structure/B12908145.png)
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired furo[2,3-d]pyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
作用機序
The mechanism of action of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
類似化合物との比較
6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can be compared to other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidines: These compounds also feature a fused ring system and have been studied for their antitumor and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: Known for their broad spectrum of biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.
特性
CAS番号 |
896450-66-1 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC名 |
6-phenyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-13-7-9-6-10(16-11(9)14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
InChIキー |
GWZJLWYOVBDCMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)

![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)


